N-[(furan-2-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
Description
N-[(furan-2-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic small molecule featuring a benzotriazinone core linked to a furan-2-ylmethyl group via a butanamide spacer. The benzotriazinone moiety (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl) is a heterocyclic system known for its role in modulating biological targets, particularly G-protein coupled receptors (GPRs). The furan-2-ylmethyl substituent may enhance bioavailability or target engagement due to furan’s electron-rich aromatic character and metabolic stability. The compound’s synthesis likely involves amide coupling between a benzotriazinone-containing carboxylic acid derivative and furfurylamine, analogous to procedures described for structurally related amides .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-15(17-11-12-5-4-10-23-12)8-3-9-20-16(22)13-6-1-2-7-14(13)18-19-20/h1-2,4-7,10H,3,8-9,11H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGGEFYERNOMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[(furan-2-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide, also known as Oprea1_722848, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
Oprea1_722848 interacts with EGFR, inhibiting its activity. This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation.
Biochemical Pathways
The inhibition of EGFR by Oprea1_722848 affects several biochemical pathways. EGFR is involved in the activation of several signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are responsible for cell proliferation, survival, and differentiation. By inhibiting EGFR, Oprea1_722848 can disrupt these pathways, leading to reduced cell proliferation and increased cell death.
Pharmacokinetics
Similar compounds with indole scaffolds have been found to have good bioavailability and are able to cross the blood-brain barrier. These compounds are also metabolized by the liver and excreted in the urine.
Result of Action
The result of Oprea1_722848’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells with high EGFR expression. This can lead to a reduction in tumor size and potentially to the elimination of the tumor.
Action Environment
The action of Oprea1_722848 can be influenced by several environmental factors. For example, the presence of other drugs that inhibit EGFR could potentially increase the effectiveness of Oprea1_722848. Additionally, the pH of the environment could affect the compound’s stability and efficacy. More research is needed to fully understand these effects.
Biological Activity
N-[(furan-2-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide, a compound with the CAS number 440330-56-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 360.4 g/mol. The structure features a furan ring and a benzotriazine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 440330-56-3 |
Antitumor Activity
Recent studies have indicated that compounds containing furan and benzotriazine structures exhibit significant antitumor properties. For instance, research on similar compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines. In one study, derivatives were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays. The results showed promising antitumor activity with IC50 values indicating effective concentrations for inhibiting tumor growth .
Case Study: Cell Line Testing
In vitro testing revealed that this compound exhibited:
| Cell Line | IC50 (μM) (2D Assay) | IC50 (μM) (3D Assay) |
|---|---|---|
| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These findings suggest that the compound is more effective in two-dimensional cultures compared to three-dimensional cultures, highlighting the importance of the cellular environment in drug efficacy .
Antimicrobial Activity
In addition to antitumor effects, compounds with similar structures have shown notable antimicrobial activity against various pathogens. For example, derivatives were evaluated for their ability to inhibit bacterial growth and demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
The proposed mechanism for the biological activity of this class of compounds includes:
- DNA Binding : Compounds have been shown to bind within the minor groove of DNA, interfering with DNA-dependent enzymes.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Certain derivatives exhibit antioxidant properties that may contribute to their biological effects .
Scientific Research Applications
Medicinal Chemistry
N-[(furan-2-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide has been investigated for its pharmacological properties. Its structure suggests potential activity against various biological targets.
Anticancer Activity
Research indicates that benzotriazine derivatives exhibit anticancer properties. The incorporation of the furan moiety may enhance the compound's ability to interact with cellular targets involved in cancer proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression .
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial activity. Preliminary studies suggest that derivatives of benzotriazine can inhibit bacterial growth by disrupting bacterial cell wall synthesis or function . This opens avenues for developing new antibiotics to combat resistant strains.
Environmental Science
The environmental fate and transport of chemical compounds are crucial for assessing their potential risks. This compound has been included in studies evaluating chemical persistence and degradation in various environments.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the compound's effects on aquatic organisms and terrestrial plants. These studies are essential for understanding the ecological impact of chemical pollutants and guiding regulatory decisions .
Environmental Monitoring
The compound's presence in environmental samples has been monitored as part of broader studies on chemical contaminants in water bodies. Data collected helps in assessing the effectiveness of remediation strategies for contaminated sites .
Material Science
In material science, compounds like this compound are being explored for their potential use in developing new materials with specific properties.
Polymer Chemistry
Research into the incorporation of this compound into polymer matrices has shown promise for creating materials with enhanced thermal stability and mechanical properties. The furan ring can participate in polymerization reactions that yield novel copolymers with desirable characteristics .
Sensor Applications
The unique electronic properties of such compounds make them suitable candidates for sensor applications. Studies are underway to investigate their use in detecting environmental pollutants or biological markers through changes in electrical conductivity or optical properties .
Case Studies
Comparison with Similar Compounds
Table 1: Physical Properties of Amide Derivatives ()
| Compound | Acyl Chain | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 5a | Butyramide | 51.0 | 180–182 | 327.4 |
| 5b | Pentanamide | 45.4 | 174–176 | 341.4 |
| 5c | Hexanamide | 48.3 | 142–143 | 355.4 |
| 5d | Heptanamide | 45.4 | 143–144 | 369.4 |
The target compound’s butanamide spacer may balance hydrophobicity and flexibility, avoiding the excessive lipophilicity seen in longer-chain derivatives (e.g., 5d), which could compromise aqueous solubility.
Research Findings and Pharmacological Implications
- Synthesis: The target compound’s amide bond formation likely follows protocols similar to , where acyl chlorides react with amines in dichloromethane (DCM) under basic conditions. However, the benzotriazinone core may require specialized protection/deprotection strategies to prevent ring-opening reactions.
- In contrast, pyrido-pyrimidinones like BD103 () target cancer pathways, underscoring the importance of core heterocycle selection in drug design.
- Metabolic Stability: The furan-2-ylmethyl group may confer resistance to oxidative metabolism compared to simpler alkyl chains, as furans are less prone to β-oxidation than alkanes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
